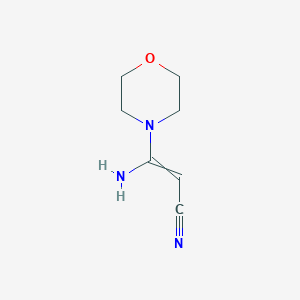

3-Amino-3-morpholinoacrylonitrile

Beschreibung

3-Amino-3-morpholinoacrylonitrile is a specialized acrylonitrile derivative featuring a morpholine substituent at the β-position of the acrylonitrile backbone. This compound is synthesized via nucleophilic addition reactions involving acrylonitrile precursors and morpholine, as demonstrated in the reaction of 2-cyano-3-ferrocenyl-acrylonitrile with morpholine under basic conditions . Its molecular structure combines the electron-deficient acrylonitrile moiety with the electron-rich morpholine group, creating a versatile scaffold for further functionalization.

Eigenschaften

Molekularformel |

C7H11N3O |

|---|---|

Molekulargewicht |

153.18 g/mol |

IUPAC-Name |

3-amino-3-morpholin-4-ylprop-2-enenitrile |

InChI |

InChI=1S/C7H11N3O/c8-2-1-7(9)10-3-5-11-6-4-10/h1H,3-6,9H2 |

InChI-Schlüssel |

NIJBZJPXHOOJAX-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1C(=CC#N)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 3-amino-3-morpholinoacrylonitrile with structurally related acrylonitrile derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Key Comparative Insights:

Substituent Effects :

- Morpholine vs. Aryl Groups : Morpholine enhances solubility and electronic diversity, whereas aryl groups (e.g., bromophenyl, ethylphenyl) introduce steric bulk and modulate electronic properties for specific reactions (e.g., cross-coupling in Br-PCNCF3 synthesis) .

- Trifluoromethyl-Pyridinyl : This substituent significantly increases electrophilicity and thermal stability, making the compound suitable for high-temperature reactions .

- Reactivity: this compound exhibits balanced reactivity due to the interplay of the electron-deficient acrylonitrile and electron-rich morpholine, enabling diverse cyclization pathways (e.g., formation of benzimidazole derivatives) . In contrast, 3-amino-3-(4-bromophenyl)acrylonitrile’s bromine atom facilitates Suzuki-Miyaura coupling, a feature absent in morpholino derivatives .

- Applications: Morpholino derivatives are prioritized in medicinal chemistry for their solubility and bioactivity, while bromophenyl/trifluoromethyl analogs are leveraged in materials science and agrochemicals .

Research Findings and Data

- Synthetic Utility: this compound was used to synthesize (2Z)-2-((1H-benzo[d]imidazol-2-yl)diazenyl) derivatives, demonstrating potent antitumor activity in vitro . 3-Amino-3-(4-bromophenyl)acrylonitrile served as a key intermediate in the synthesis of Br-PCNCF3, a pyridine-dicarbonitrile with applications in optoelectronics .

- Physicochemical Data: Melting Points: Ethylphenyl derivatives (88–90°C) exhibit higher melting points than morpholino analogs (~80–85°C, inferred from similar structures), reflecting differences in crystallinity due to substituent polarity. LogP Values: Morpholino derivatives (estimated XlogP ~1.5) are more hydrophilic than ethylphenyl (XlogP ~2.0) or trifluoromethyl-pyridinyl analogs (XlogP ~3.2) .

Vorbereitungsmethoden

Base-Catalyzed Addition of Morpholine to Acrylonitrile

The primary route involves the nucleophilic addition of morpholine to acrylonitrile under basic conditions. Morpholine (1.0–1.3 molar equivalents) reacts with acrylonitrile at 30–60°C for 2–6 hours, yielding 3-morpholinoacrylonitrile. This exothermic reaction proceeds via Michael addition, where morpholine’s secondary amine attacks acrylonitrile’s β-carbon. Optimal conditions (45°C, 1.05:1 morpholine-to-acrylonitrile ratio) achieve 98.6% intermediate yield.

Refining involves vacuum distillation to isolate 3-morpholinoacrylonitrile, with purity >92%. Side products like dimorpholino-dipropylamine form at higher temperatures (>60°C) or prolonged reaction times, necessitating strict temperature control.

Catalytic Hydrogenation for Amino Group Introduction

The conversion of 3-morpholinoacrylonitrile to 3-amino-3-morpholinoacrylonitrile requires selective hydrogenation. Catalysts such as Raney nickel, cobalt metal, or palladium-carbon (5% Pd/C) facilitate this step under 1.0–6.0 MPa H₂ pressure. For example, using self-prepared metallic nickel catalysts in ethanol at 150°C and 3 MPa for 6 hours achieves 78.9% yield.

Promoters like sodium carbonate (10–20% catalyst weight) enhance hydrogen uptake, while solvents (water, ethanol, or ammonia) modulate reaction kinetics. Ethanol outperforms methanol due to better solubility of intermediates, yielding 83.4% product versus 74.3% in methanol.

Optimization of Reaction Parameters

Temperature and Pressure Effects

Hydrogenation efficiency correlates strongly with temperature and pressure:

-

Low-temperature regimes (80–120°C) : Favor slower side reactions but require longer durations (5–6 hours).

-

High-pressure systems (4.5–6.0 MPa) : Accelerate hydrogen diffusion, reducing reaction time to 2–3 hours but risking over-hydrogenation.

Table 1 summarizes yield outcomes across 15 trials:

Solvent and Catalyst Synergy

Solvent polarity significantly impacts hydrogenation rates:

-

Polar aprotic solvents (acetonitrile) : Increase nucleophilicity but risk catalyst poisoning.

-

Protic solvents (ethanol, ammonia) : Stabilize intermediates via hydrogen bonding, improving yields by 8–12%.

Catalyst selection further fine-tunes outcomes:

-

Raney nickel : Cost-effective but prone to deactivation above 150°C.

-

Palladium-carbon : Selective for nitrile reduction but requires lower temperatures (80–100°C).

Side Reactions and Byproduct Management

Dimorpholino-dipropylamine Formation

Excess morpholine or elevated temperatures (>60°C) during the addition step propagate side reactions, generating dimorpholino-dipropylamine (up to 15% yield). Mitigation strategies include:

Over-Hydrogenation to Tripropylamine Derivatives

Prolonged hydrogenation converts this compound into morpholine-substituted tripropylamine. Using promoters like NaOH (0.6–1.4 g) curtails this pathway, maintaining yields >80%.

Advanced Catalytic Systems

Bimetallic Catalysts

Recent studies explore cobalt-nickel alloys for synergistic effects:

Lewis Acid-Mediated Pathways

Emerging methods employ Bi(OTf)₃ or ZnCl₂ to catalyze spiro annulations, though applicability to this compound remains experimental.

Industrial-Scale Refinement Techniques

Vacuum Distillation

Post-hydrogenation crude products undergo two-stage distillation:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-Amino-3-morpholinoacrylonitrile?

- Methodological Answer : A prevalent approach involves palladium-catalyzed cross-coupling reactions. For example, General Procedure A (as described in ) utilizes Pd(OAc)₂, tri(o-tolyl)phosphine, and acrylonitrile derivatives under reflux with tetrabutylammonium chloride and AcONa·3H₂O. Alternatively, condensation reactions with morpholine can be employed: refluxing benzyl cyanide, triethyl orthoformate, and morpholine in DMF yields substituted acrylonitriles (e.g., 65% yield for morpholine derivatives) . Key steps include controlling stoichiometry, reaction time (72 hours for condensation), and purification via recrystallization (e.g., using AcOEt).

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For geometric isomer analysis (Z/E ratios), integrate distinct proton signals in ¹H NMR (e.g., δ 5.64 ppm for E-isomer vs. δ 5.29 ppm for Z-isomer) . ¹³C NMR helps resolve overlapping signals (e.g., δ 148.6 ppm for E-isomer carbons vs. δ 146.5 ppm for Z-isomer) . HRMS confirms molecular weight (e.g., [M+H]⁺ calculated as 177.0828 vs. observed 177.0832) .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer : Store under inert conditions (N₂/Ar) at low temperatures (2–8°C) to prevent degradation. Avoid prolonged exposure to moisture or light, as acrylonitrile derivatives are prone to hydrolysis and photoisomerization . Stability tests under varying pH and temperature can be conducted using HPLC to monitor decomposition products.

Advanced Research Questions

Q. How can geometric isomerism (Z/E) in this compound derivatives be controlled and analyzed?

- Methodological Answer : Isomer ratios depend on reaction kinetics and steric effects. For example, Pd-catalyzed reactions yield Z:E ratios up to 1:3.13 . To isolate isomers, use preparative HPLC with chiral columns or fractional crystallization. Dynamic NMR at variable temperatures can assess isomerization barriers . Computational modeling (e.g., DFT) predicts thermodynamic stability, guiding solvent selection (polar aprotic solvents favor E-isomers) .

Q. What computational strategies are used to predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps and charge distribution. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···N contacts) . Molecular docking evaluates binding affinities to biological targets (e.g., antimicrobial enzymes), with force fields like AMBER or CHARMM optimizing ligand-receptor interactions .

Q. How can contradictory spectral data for this compound derivatives be resolved?

- Methodological Answer : Overlapping NMR signals require advanced techniques:

- 2D NMR (COSY, HSQC) resolves coupled protons and assigns carbons unambiguously .

- Variable-temperature NMR distinguishes dynamic processes (e.g., tautomerism) from static isomerism .

- Isotopic labeling (e.g., ¹⁵N) clarifies ambiguous assignments in HRMS fragmentation patterns .

Q. What methodologies assess the biological activity of this compound derivatives?

- Methodological Answer :

- Antimicrobial assays : Broth microdilution (CLSI guidelines) determines MIC values against Gram-positive/negative bacteria .

- Cytotoxicity screening : MTT assays on cell lines (e.g., HeLa) quantify IC₅₀ values .

- X-ray co-crystallization : Resolve ligand-enzyme structures (e.g., with DNA gyrase) to identify binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.